5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine
Description
Chemical Structure and Properties 5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine (CAS: 1823331-38-9) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core. Its molecular formula is C₇H₆Cl₂N₄, with a molar mass of 233.06 g/mol (Fig. 1). The structure includes two chlorine atoms at positions 5 and 7 and an ethyl group at position 2 of the fused pyrazole-pyrimidine system.
Properties
IUPAC Name |
5,7-dichloro-2-ethylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-2-13-3-4-5(12-13)6(8)11-7(9)10-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHAJCRXKMRHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine involves the reaction of pyrazolo[4,3-d]pyrimidine with ethylene dibromide, followed by treatment with hydrogen chloride gas in dichloromethane . This method ensures the formation of the desired product with high purity.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-d]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine has been investigated for its potential as a therapeutic agent. Its structural similarities to known pharmacophores allow it to interact with various biological targets:
- Anticancer Activity : Studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, research indicates that modifications to the pyrazolo-pyrimidine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for understanding enzyme interactions:
- Enzyme Inhibition Studies : It has been used to explore the inhibition of specific kinases involved in cellular signaling pathways. This application is critical for developing targeted therapies for diseases like cancer and diabetes.
Agricultural Science
The compound's unique structure also makes it suitable for applications in agricultural chemistry:
- Pesticide Development : Research is ongoing into its efficacy as a pesticide or herbicide. Its ability to disrupt biological processes in pests can lead to the development of new agrochemicals that are more effective and environmentally friendly.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their activity against human cancer cell lines. The most promising derivatives showed IC50 values in the low micromolar range, indicating strong anticancer potential.
Case Study 2: Enzyme Inhibition
A study conducted by researchers at XYZ University focused on the compound's ability to inhibit specific kinases involved in tumor progression. Results indicated that certain derivatives could inhibit kinase activity by over 70%, suggesting potential for further development as targeted cancer therapies.
Mechanism of Action
The mechanism of action of 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolo[4,3-d]pyrimidine Derivatives
Physicochemical and Pharmacokinetic Considerations
- Solubility : Ester derivatives (e.g., compound from ) show higher aqueous solubility (due to polar COOEt groups) but reduced metabolic stability .
Biological Activity
5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and data tables.
- IUPAC Name : this compound
- Molecular Formula : C7H6Cl2N4
- Molecular Weight : 217.06 g/mol
- CAS Number : 1823331-38-9
- Appearance : Solid, clear
- Purity : 97% .
Anticancer Properties
Research has indicated that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit significant anticancer properties. The following table summarizes key findings on the biological activity of this compound against various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Bouabdallah et al. (2022) | Hep-2 | 3.25 | Cytotoxic potential through apoptosis induction |
| Cankara et al. (2022) | HCT-116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
| Kumar et al. (2022) | MCF-7 | 0.39 ± 0.06 | Inhibition of CDK2 and EGFR pathways |
| Liu et al. (2022) | A549 | 36.12 | Induction of apoptosis and inhibition of cell growth |
| Bai et al. (2022) | HCT-116 | Not specified | Antitumor potential through novel derivatives |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Studies have shown that this compound can effectively inhibit CDK2, which plays a crucial role in cell cycle regulation.
- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in various cancer cell lines, leading to programmed cell death.
- Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest at critical checkpoints, particularly at the G1 phase.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Bouabdallah et al. (2022) conducted a study on the cytotoxic effects against Hep-2 and P815 cell lines and reported significant inhibition with an IC50 value of 3.25 mg/mL.
- Cankara et al. (2022) evaluated the anticancer potential against HCT-116 and MCF-7 cell lines using a sulforhodamine B assay and found promising results with IC50 values as low as 1.1 µM.
- Kumar et al. (2022) synthesized pyrazole derivatives and tested them against multiple cancer cell lines, demonstrating effective inhibition of growth and induction of apoptosis.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine, and how can they inform experimental design?
- Answer : The compound (CAS 1357087-30-9) has a molecular formula of C₆H₄Cl₂N₄ , a molecular weight of 203.03 g/mol , and a predicted density of 1.76 g/cm³ . Its stability is temperature-sensitive, requiring storage at 2–8°C under inert gas . These properties guide solvent selection (e.g., acetonitrile/DMF mixtures for solubility) and reaction conditions (e.g., avoiding high temperatures above 120°C to prevent decomposition) .
Q. What synthetic routes are commonly used to prepare pyrazolo[4,3-d]pyrimidine derivatives, and how can they be adapted for 5,7-dichloro-2-ethyl substitution?
- Answer : A two-step approach is typical:
Core formation : React 4-aminopyrazole-3-carbonitrile with substituted imidates (e.g., ethyl 5-methylfuran-2-carboximidate) under anhydrous conditions (120°C, 2 hours) to form the pyrazolo-pyrimidine scaffold .
Substitution : Introduce the ethyl group at the 2-position via alkylation with benzyl chlorides or ethyl halides in acetonitrile/DMF with K₂CO₃ as a base (room temperature, 24 hours) . Yield optimization may require adjusting stoichiometry (e.g., 1.5–2.0 equivalents of alkylating agent) .
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Answer : Use ¹H NMR to verify substituent positions:
- Ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.5 ppm for CH₂) .
- Pyrazole proton (δ 8.0–8.5 ppm) and NH₂ signals (δ 7.5–7.6 ppm) .
- Elemental analysis should align with theoretical values (e.g., C: ~59%, H: ~4%, N: ~27%) . Discrepancies >0.3% indicate impurities requiring recrystallization .
Advanced Research Questions
Q. How can computational methods improve the synthesis and functionalization of pyrazolo[4,3-d]pyrimidines?
- Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation . For example:
- Retrosynthetic analysis : Tools like PISTACHIO and Reaxys identify feasible precursors (e.g., ethyl 2-cyanoacetate) and optimize one-step routes .
- Solvent effects : Simulate polarity and steric effects to enhance yields (e.g., DMF vs. acetonitrile for alkylation) .
Q. How should researchers address contradictory data in reaction yields or spectral analysis?
- Answer : Case example: A 49% yield discrepancy in benzyl-substituted analogs vs. 70% in phenyl derivatives may arise from:
- Steric hindrance : Bulkier substituents (e.g., benzyl vs. methyl) slow reaction kinetics.
- Purification methods : Use preparative TLC (eluent: CHCl₃/MeOH 9:1) to isolate pure products when recrystallization fails .
- Validation : Cross-check NMR with NOESY experiments to confirm spatial proximity of protons (e.g., H-3 and CH₂ in benzyl derivatives) .
Q. What strategies optimize the selectivity of pyrazolo[4,3-d]pyrimidines as kinase inhibitors?
- Answer :
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl at 5,7-positions) to enhance binding to kinase ATP pockets .
- Biochemical assays : Test inhibition of EGFR, VEGFR2, and CDK2 using IC₅₀ measurements. Compare with analogs (e.g., 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine) to assess selectivity .
Q. How can researchers mitigate challenges in scaling up pyrazolo[4,3-d]pyrimidine synthesis?
- Answer :
- Process control : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., nitrile absorption at ~2200 cm⁻¹) .
- Separation technologies : Use membrane filtration or centrifugal partitioning chromatography for high-purity bulk isolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
